5-Bromo-3-iodo-1-(phenylsulfonyl)indole
Overview
Description
5-Bromo-3-iodo-1-(phenylsulfonyl)indole is a chemical compound with the empirical formula C14H8BrIN2O4S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole can be represented by the SMILES stringOC(=O)c1c(I)c2cc(Br)cnc2n1S(=O)(=O)c3ccccc3
. The InChI representation is 1S/C14H8BrIN2O4S/c15-8-6-10-11(16)12(14(19)20)18(13(10)17-7-8)23(21,22)9-4-2-1-3-5-9/h1-7H,(H,19,20)
.
Scientific Research Applications
1. Chemical Synthesis and Functionalization
5-Bromo-3-iodo-1-(phenylsulfonyl)indole has been a focal point in chemical synthesis, particularly in the regioselective C(sp²)-H dual functionalization of indoles. This process is significant for creating bromo-aminated indoles via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides under metal-free conditions (Moriyama, Ishida, & Togo, 2015). Additionally, synthesis techniques involving 5-Bromo-3-iodo-1-(phenylsulfonyl)indole have been developed to create novel indole derivatives, such as the efficient synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, which could be achieved at room temperature without metal catalysts or additives (Zhao-chan, 2013).
2. Applications in Organic Chemistry
The compound plays a critical role in the creation of complex organic molecules. For instance, its use in the synthesis of masked 2,3-diaminoindoles illustrates its versatility in organic synthesis (Mannes, Onyango, & Gribble, 2016). Furthermore, it is instrumental in the Suzuki and Sonogashira cross-coupling reactions, leading to the production of various functionalized indoles and indazoles, which have potential applications as 5-HT receptor ligands (Witulski et al., 2005).
3. Biomedical Research
In the realm of biomedical research, derivatives of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole have shown promise. For instance, the synthesis of 2- and 3-aryl indoles from 1-(phenylsulfonyl)indole derivatives and their subsequent antimicrobial activity testing revealed significant potential in this area (Leboho et al., 2009). Moreover, the development of palladium-catalyzed amination of 5-bromo-3-[2-(diethylamino)ethoxy]indoles, followed by sulfonylation, produced novel indole derivatives of interest as potentially biological active 5-HT6 receptor ligands (Schwarz et al., 2008).
4. Crystallography and Material Science
The compound's role extends to crystallography and material science. Studies like the analysis of 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde have contributed to understanding molecular structures and interactions, which is crucial in material science research (Sakthivel et al., 2006).
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-iodoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrINO2S/c15-10-6-7-14-12(8-10)13(16)9-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPFSRSISJUBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651259 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1-(phenylsulfonyl)indole | |
CAS RN |
582305-43-9 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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